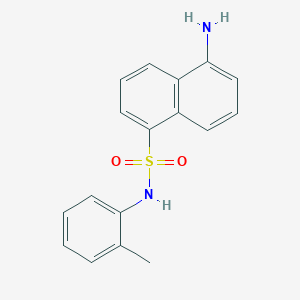
(3-Ethylhex-1-yn-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethylhex-1-yn-1-yl)benzene is an organic compound with the molecular formula C14H18 It consists of a benzene ring substituted with a 3-ethylhex-1-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethylhex-1-yn-1-yl)benzene can be achieved through several methods. One common approach involves the alkylation of benzene with an appropriate alkyne precursor under Friedel-Crafts alkylation conditions. This reaction typically requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
(3-Ethylhex-1-yn-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the triple bond in the alkyne group to a double or single bond, forming alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing alkynes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
(3-Ethylhex-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions involving alkynes.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves compounds like this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-Ethylhex-1-yn-1-yl)benzene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound’s triple bond can be attacked by oxidizing agents, leading to the formation of intermediate species and ultimately the desired products. The specific pathways and targets depend on the reaction conditions and the nature of the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
(3-Methylbut-3-en-1-yn-1-yl)benzene: This compound has a similar structure but with a different alkyl group.
(3-Ethylhex-1-yn-1-yl)benzene: Another closely related compound with slight variations in the alkyl chain.
Uniqueness
This compound is unique due to its specific alkyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.
Propiedades
Número CAS |
918638-82-1 |
|---|---|
Fórmula molecular |
C14H18 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
3-ethylhex-1-ynylbenzene |
InChI |
InChI=1S/C14H18/c1-3-8-13(4-2)11-12-14-9-6-5-7-10-14/h5-7,9-10,13H,3-4,8H2,1-2H3 |
Clave InChI |
ICFLHEXIPDXAFD-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC)C#CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]-](/img/structure/B12607794.png)

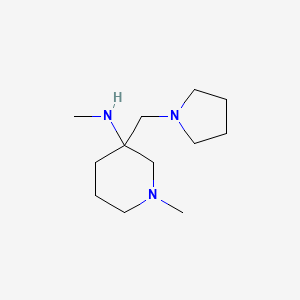
![1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B12607839.png)
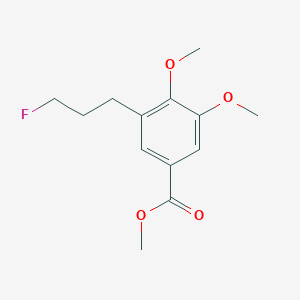
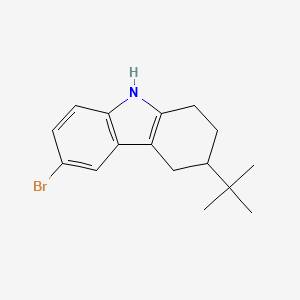
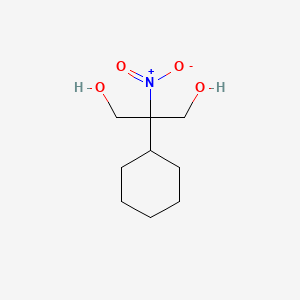
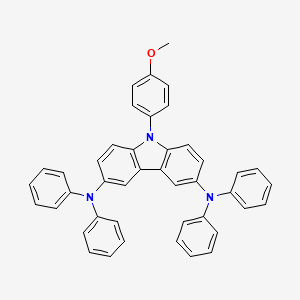
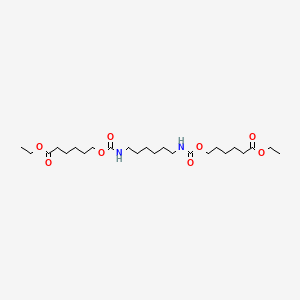
![1-[(4-Fluorobutyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12607863.png)
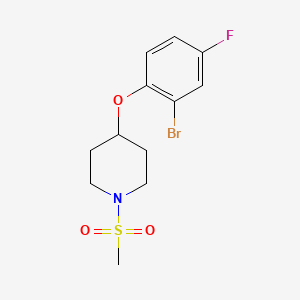
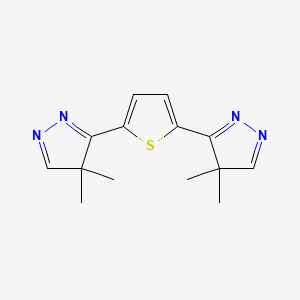
![Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]-](/img/structure/B12607888.png)
